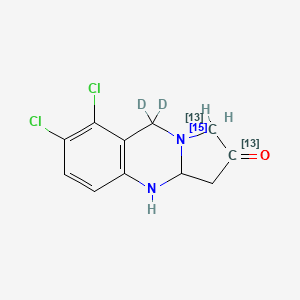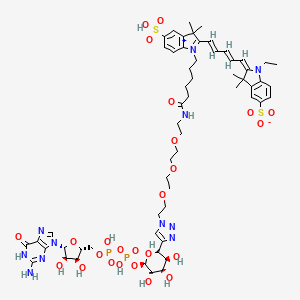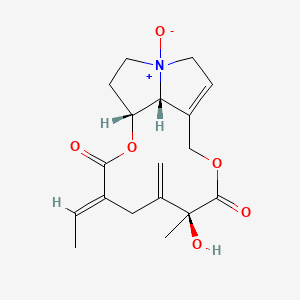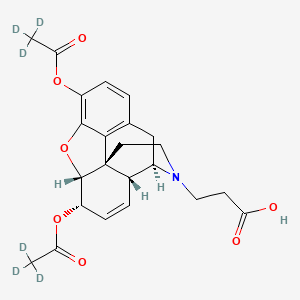
Anagrelide-13C2,15N,d2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Anagrelide-13C2,15N,d2 is a stable isotope-labeled compound of Anagrelide. Anagrelide is an imidazoquinazoline derivative known for its potent inhibition of phosphodiesterase type III (PDE3) and its role as a platelet aggregation inhibitor . The labeled version, this compound, incorporates isotopes of carbon (13C), nitrogen (15N), and deuterium (d2), making it useful for various scientific research applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Anagrelide-13C2,15N,d2 involves the incorporation of stable isotopes into the Anagrelide molecule. This process typically includes the use of labeled precursors and specific reaction conditions to ensure the isotopic labels are correctly integrated . The exact synthetic route may vary, but it generally involves multiple steps of organic synthesis, including the formation of the imidazoquinazoline core and subsequent labeling with 13C, 15N, and deuterium .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. It involves the use of specialized equipment and conditions to maintain the purity and isotopic enrichment of the final product. The process must adhere to stringent quality control measures to ensure consistency and reproducibility .
Analyse Chemischer Reaktionen
Types of Reactions
Anagrelide-13C2,15N,d2 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups within the molecule, potentially altering its activity.
Reduction: This reaction can reduce specific functional groups, impacting the compound’s properties.
Substitution: This reaction involves replacing one functional group with another, which can be used to modify the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehydrogenated forms of the compound .
Wissenschaftliche Forschungsanwendungen
Anagrelide-13C2,15N,d2 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in studies involving the pharmacokinetics and metabolism of Anagrelide.
Biology: Employed in cellular studies to understand the effects of Anagrelide on various biological pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in conditions involving platelet aggregation and thrombocythemia.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in quality control processes
Wirkmechanismus
Anagrelide-13C2,15N,d2 exerts its effects primarily through the inhibition of phosphodiesterase type III (PDE3). This inhibition leads to an increase in cyclic adenosine monophosphate (cAMP) levels, which in turn inhibits platelet aggregation. The compound also affects the maturation of megakaryocytes, the precursor cells to platelets, thereby reducing platelet production .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hydroxyurea: Another compound used to reduce platelet counts but with a different mechanism of action.
Busulfan: A chemotherapeutic agent that also reduces platelet counts but is less specific than Anagrelide.
Imatinib: Used in the treatment of certain cancers and has some overlapping effects on platelet production
Uniqueness
Anagrelide-13C2,15N,d2 is unique due to its specific inhibition of PDE3 and its labeled isotopes, which make it particularly valuable for research applications. Its ability to selectively reduce platelet counts while minimizing other side effects sets it apart from other compounds .
Eigenschaften
Molekularformel |
C11H10Cl2N2O |
|---|---|
Molekulargewicht |
262.10 g/mol |
IUPAC-Name |
7,8-dichloro-9,9-dideuterio-1,3,3a,4-tetrahydro(4,5-13C2,115N)pyrrolo[2,1-b]quinazolin-2-one |
InChI |
InChI=1S/C11H10Cl2N2O/c12-8-1-2-9-7(11(8)13)5-15-4-6(16)3-10(15)14-9/h1-2,10,14H,3-5H2/i4+1,5D2,6+1,15+1 |
InChI-Schlüssel |
BXEMSIZGLWTHOZ-NIPIIQTISA-N |
Isomerische SMILES |
[2H]C1(C2=C(C=CC(=C2Cl)Cl)NC3[15N]1[13CH2][13C](=O)C3)[2H] |
Kanonische SMILES |
C1C2NC3=C(CN2CC1=O)C(=C(C=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[3-[2-[2,3-bis[(9Z,12Z)-octadeca-9,12-dienoxy]propoxy]-2-oxoethyl]-2-[(Z)-pent-2-enyl]cyclopentyl] 1-methylpiperidine-4-carboxylate](/img/structure/B12383059.png)







![3-acetyl-N-[3-(1-cyclopropylpyrazol-4-yl)-2-fluorophenyl]-7-methoxyindolizine-1-carboxamide](/img/structure/B12383106.png)

